molecular formula C25H39ClN4O3 B1149969 EPZ020411 hydrochloride

EPZ020411 hydrochloride

Número de catálogo: B1149969
Peso molecular: 479.06
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), with a reported biochemical IC50 of 10 nM . PRMT6 is a type I PRMT enzyme responsible for asymmetric dimethylation of arginine residues on histone H3 (H3R2me2a), a post-translational modification linked to transcriptional repression and cancer progression .

Propiedades

Fórmula molecular

C25H39ClN4O3

Peso molecular

479.06

Nombre IUPAC

N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C25H42N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,19,21,23-28H,7-18H2,1-2H3;1H

SMILES

CNCCN(C)CC1CNNC1C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl

Sinónimos

EPZ020411

Origen del producto

United States

Comparación Con Compuestos Similares

Key Observations:

  • EPZ020411 vs. Furamidine : While Furamidine selectively inhibits PRMT1, EPZ020411 targets PRMT6 with >10-fold selectivity over PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM) .
  • EPZ020411 vs. MS023 : MS023, derived from EPZ020411 by replacing the cyclobutoxy group with isopropoxy, broadens inhibition to multiple type I PRMTs (e.g., PRMT1: 30 nM; PRMT3: 119 nM) but sacrifices PRMT6 specificity .
  • EPZ020411 vs. GSK3368715 : GSK3368715 inhibits PRMT1/3/6/8 with single-digit nM IC50s, making it a pan-type I inhibitor .

Functional and Therapeutic Implications

  • Cancer Research : EPZ020411’s PRMT6 specificity is advantageous for studying H3R2me2a-driven oncogenesis, whereas MS023 and GSK3368715 are better suited for probing pan-PRMT pathways .

Pharmacokinetic and Practical Considerations

  • Bioavailability : EPZ020411’s SC bioavailability (52%) surpasses that of many analogues, including MS023, which requires optimization for in vivo stability .
  • Commercial Availability : EPZ020411 is available from multiple suppliers (e.g., MedChemExpress, Chemsoon) at >98% purity, whereas MS023 and GSK3368715 are less widely accessible .

Q & A

Q. What is the primary mechanism of action of EPZ020411 hydrochloride, and how is its inhibitory potency quantified?

EPZ020411 hydrochloride is a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), targeting its enzymatic activity with an IC50 of 10 nM . The compound competitively inhibits PRMT6 by mimicking the substrate arginine via its ethylenediamine moiety, which structurally resembles the guanidine group of arginine . Methodologically, its potency is typically assessed using radioactive methyltransferase assays or antibody-based detection of histone H3 arginine 2 (H3R2) methylation in PRMT6-overexpressing cell lines .

Q. How does EPZ020411 hydrochloride compare to other PRMT inhibitors in terms of selectivity and experimental utility?

EPZ020411 exhibits >10-fold selectivity for PRMT6 over PRMT1 and PRMT8 , distinguishing it from pan-PRMT inhibitors like MS023 (which inhibits PRMT1, 3, 4, 6, and 8) . Researchers should validate selectivity using counter-screens against related PRMTs (e.g., PRMT5, CARM1) and employ cellular models with PRMT6 overexpression or knockout to confirm on-target effects .

Q. What are the recommended in vitro and in vivo models for studying EPZ020411’s biological effects?

In vitro, PRMT6-dependent cancer cell lines (e.g., leukemia, lung cancer) are used to assess H3R2 methylation suppression and downstream transcriptional effects . For in vivo studies, subcutaneous dosing in rats is preferred due to its demonstrated bioavailability and stability . Dose-response studies should include controls for off-target effects, such as co-administration of broad-spectrum PRMT inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when EPZ020411 shows variable efficacy across cellular contexts?

Discrepancies may arise from differences in PRMT6 expression levels, compensatory mechanisms by other PRMTs, or cell-specific substrate availability. To address this:

  • Quantify PRMT6 protein levels via Western blot or mass spectrometry .
  • Combine EPZ020411 with siRNA knockdown of PRMT6 to validate target specificity .
  • Use proteomic profiling to identify compensatory methylation by other PRMTs .

Q. What experimental design considerations are critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies of EPZ020411?

Key factors include:

  • Dosing route : Subcutaneous administration in rodents achieves stable plasma concentrations, whereas oral bioavailability may require formulation optimization .
  • PD markers : Monitor H3R2 methylation in peripheral blood mononuclear cells (PBMCs) or tumor biopsies as a surrogate for target engagement .
  • Toxicology : Assess off-target effects on PRMT1/8 at high doses, as selectivity diminishes above 100 nM .

Q. How can structural insights into EPZ020411-PRMT6 binding inform the development of next-generation inhibitors?

Crystallographic studies reveal that EPZ020411’s cyclobutoxy group interacts with PRMT6’s hydrophobic pocket, while its pyrazole ring stabilizes the binding interface . Researchers can:

  • Perform alanine scanning mutagenesis to identify critical residues for inhibitor binding .
  • Design analogs with modified substituents (e.g., isopropoxy groups) to broaden or narrow target specificity .
  • Compare binding modes with MS023 or CARM1 inhibitors to elucidate structural determinants of selectivity .

Methodological Best Practices

Q. How should researchers validate PRMT6 inhibition in cellular assays?

  • Use orthogonal assays: Combine H3R2 methylation detection (e.g., immunoblotting) with RNA-seq to identify PRMT6-regulated genes (e.g., FLNA, CCND1) .
  • Employ negative controls: Test EPZ020411 in PRMT6-knockout cells or with inactive analogs lacking the ethylenediamine moiety .

Q. What strategies mitigate off-target effects in long-term EPZ020411 treatment studies?

  • Conduct time-course experiments to distinguish early PRMT6-specific effects from late compensatory changes .
  • Use low-dose combinations with PRMT5 inhibitors (e.g., HLCL-61) to minimize adaptive resistance in cancer models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.